![molecular formula C19H24N2O5S B5154991 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-propan-2-ylacetamide](/img/structure/B5154991.png)
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-propan-2-ylacetamide
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Overview
Description
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-propan-2-ylacetamide is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, dimethoxyaniline, and an acetamide moiety. Its molecular formula is C18H23NO5S, and it has a molecular weight of approximately 365.45 g/mol.
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-propan-2-ylacetamide involves several steps. One common method includes the reaction of 2,5-dimethoxyaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate benzenesulfonamide derivative. The intermediate is then reacted with N-propan-2-ylacetamide under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran and may require temperature control to optimize the yield .
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-propan-2-ylacetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-propan-2-ylacetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells. This inhibition can lead to the accumulation of reactive oxygen species, causing oxidative stress and cell death .
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-propan-2-ylacetamide can be compared with other similar compounds such as:
N-Fluorobenzenesulfonimide: This compound is also a benzenesulfonamide derivative but contains a fluorine atom. .
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and are used in various chemical reactions and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethoxyanilino]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-14(2)20-19(22)13-21(27(23,24)16-8-6-5-7-9-16)17-12-15(25-3)10-11-18(17)26-4/h5-12,14H,13H2,1-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXSZFXUOYUXMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1=C(C=CC(=C1)OC)OC)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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